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Defactinib Pharmacokinetic Parameters

The table below summarizes the key ADME characteristics of defactinib, synthesized from recent clinical

studies and drug monographs [1] [2] [3].

Parameter Value & Description

| Absorption | - Time to C~max~ (T~max~): ~4 hours (fed condition) [1].

Food Effect: High-fat meal increases AUC by 2.7-fold and C~max~ by 1.9-fold [1]. | | Distribution | -

Volume of Distribution (V~d~): 1560 L (steady-state) [1].
Protein Binding: 90% bound to human plasma proteins [1]. | | Metabolism | - Primary Enzymes:

CYP3A4 and CYP2C9 [1].
Key Metabolites: N-desmethyl sulfonamide (M2, inactive) and N-desmethyl amide (M4, equipotent to

parent drug). M2 AUC is 92% of defactinib exposure [1]. | | Excretion | - Feces: 87% of dose (52%
as unchanged drug) [1].

Urine: 7.6% of dose (0.8% as unchanged drug) [1]. | | Half-life & Clearance | - Half-life (T~1/2~): ~9
hours (estimated elimination half-life) [1].

Clearance (CL): Apparent oral clearance is 69 L/h [1]. |
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For researchers designing related studies, here are the methodologies from pivotal defactinib clinical trials.

Phase 1 FRAME Trial (Avutometinib Combination)

This first-in-human trial established the recommended Phase 2 dose and schedule for defactinib in

combination with avutometinib [3].

Dosing Schedule: The recommended phase 2 dose (RP2D) for a 28-day cycle is defactinib 200 mg
twice daily (7 days a week) alongside avutometinib 3.2 mg once daily (twice weekly). Both drugs are
administered orally on a "3 weeks on, 1 week off" basis [3].

PK/PD Sampling: Blood samples for pharmacokinetics were collected in Cycle 1 for 48 hours on
days when patients received avutometinib. Key parameters like AUC and C~max~ were calculated

[3].
Efficacy Assessment: Tumor response was assessed according to the Response Evaluation
Criteria in Solid Tumors (RECIST) version 1.1 [3].

First-in-Asian Phase 1 Study (Monotherapy)

This study evaluated the safety and pharmacokinetics of defactinib as a monotherapy in Japanese patients

[2].

Study Design: Open-label, dose-escalation study using a standard "3 + 3" design. Doses tested
were 200 mg, 400 mg, and 600 mg, administered orally twice daily in 21-day cycles [2].

PK Blood Sampling: On Days 1 and 15 of Cycle 1, blood was collected pre-dose and at multiple
time points post-dose (15 min to 24 hours) [2].

Bioanalytical Method: Plasma concentrations were measured using a validated method. Phoenix
WinNonlin (v6.3) was used for non-compartmental analysis to estimate PK parameters (C~max~,

T~max~, AUC, T~1/2~) [2].

Mechanism of Action and Signaling Pathway

Defactinib's therapeutic action stems from its ability to inhibit Focal Adhesion Kinase (FAK), overcoming a

key resistance mechanism to MAPK pathway inhibitors. The following diagram illustrates this mechanism in

the context of its combination therapy with avutometinib.

Smolecule
Theoretical Framework & Proof-of-Concept

Specifications & Pricing

© 2026 Smolecule. All rights reserved. 2 / 5 Tech Support

https://www.smolecule.com/products/s001669?utm_src=pdf-body
https://www.smolecule.com/products/s001669?utm_src=pdf-body
https://www.nature.com/articles/s41591-025-03763-y
https://www.smolecule.com/products/s001669?utm_src=pdf-body
https://www.nature.com/articles/s41591-025-03763-y
https://www.nature.com/articles/s41591-025-03763-y
https://www.nature.com/articles/s41591-025-03763-y
https://www.smolecule.com/products/s001669?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC4844649/
https://pmc.ncbi.nlm.nih.gov/articles/PMC4844649/
https://pmc.ncbi.nlm.nih.gov/articles/PMC4844649/
https://pmc.ncbi.nlm.nih.gov/articles/PMC4844649/
https://www.smolecule.com/products/s001669?utm_src=pdf-body
https://www.smolecule.com/products/s001669?utm_src=pdf-header-pricing
https://www.smolecule.com/contact?utm_src=pdf-footer


Extracellular Matrix (ECM)
/ Integrin Signaling

Focal Adhesion Kinase (FAK)

 Activates

MAPK Pathway
(RAS/MEK/ERK)

 Activates

PI3K/Akt Pathway

 Activates

Resistance to
MAPK Inhibition

 Upregulation
is a Key

Tumor Cell Processes:
- Proliferation

- Survival
- Migration

- Angiogenesis

 Facilitates

Defactinib (FAK Inhibitor)

 Inhibits

Avutometinib (RAF/MEK Inhibitor)

 Inhibits

Click to download full resolution via product page

Defactinib inhibits FAK to block resistance and tumor survival pathways. [1] [3]

Key Insights for Researchers

Combination is Key: Defactinib is approved and clinically developed specifically in combination with
the RAF/MEK inhibitor avutometinib. Its primary role is to overcome FAK-mediated resistance that

emerges with MAPK pathway inhibition [1] [3].
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Dosing and Food: The significant positive food effect means that defactinib should be administered

with food in clinical and preclinical settings to ensure consistent and adequate exposure [1].
Metabolite Consideration: The major circulating metabolite M2 is inactive, but the M4 metabolite is

equipotent. This should be considered in bioanalytical method development and overall
pharmacodynamic assessment [1].

Need Custom Synthesis?
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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